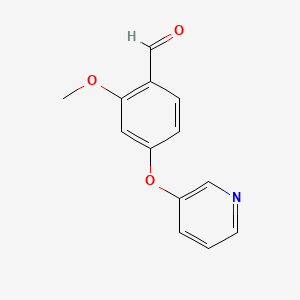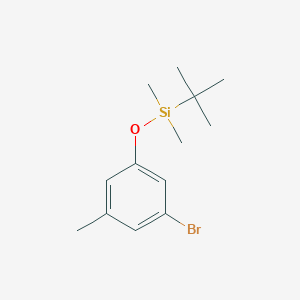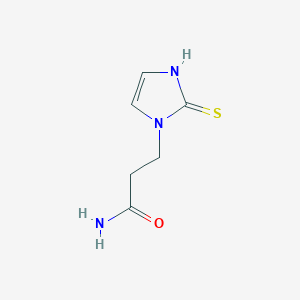
3-(2-sulfanylidene-1H-imidazol-3-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-sulfanylidene-1H-imidazol-3-yl)propanamide is a heterocyclic compound that features an imidazole ring with a thiol group and an amino-oxopropyl substituent
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-sulfanylidene-1H-imidazol-3-yl)propanamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amino acid derivative with a thiourea compound, followed by cyclization to form the imidazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in a solvent like ethanol or water at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions: 3-(2-sulfanylidene-1H-imidazol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond or a sulfonic acid derivative.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted imidazole derivatives.
科学研究应用
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological processes.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 3-(2-sulfanylidene-1H-imidazol-3-yl)propanamide involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. Additionally, the imidazole ring can coordinate with metal ions, affecting the function of metalloproteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
相似化合物的比较
Imidazole-2-thiol: Shares the imidazole-thiol structure but lacks the amino-oxopropyl substituent.
1-(3-Amino-3-oxopropyl)imidazole: Similar structure but without the thiol group.
Uniqueness: 3-(2-sulfanylidene-1H-imidazol-3-yl)propanamide is unique due to the presence of both the thiol and amino-oxopropyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications and interactions that are not possible with simpler imidazole derivatives.
属性
分子式 |
C6H9N3OS |
|---|---|
分子量 |
171.22 g/mol |
IUPAC 名称 |
3-(2-sulfanylidene-1H-imidazol-3-yl)propanamide |
InChI |
InChI=1S/C6H9N3OS/c7-5(10)1-3-9-4-2-8-6(9)11/h2,4H,1,3H2,(H2,7,10)(H,8,11) |
InChI 键 |
RTDBCGWSPVIUGB-UHFFFAOYSA-N |
规范 SMILES |
C1=CN(C(=S)N1)CCC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


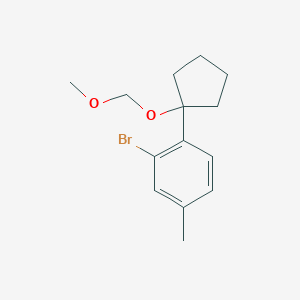
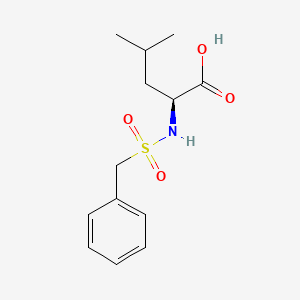
![3-[1-(2-Phenylhydrazin-1-ylidene)ethyl]pyridine](/img/structure/B8613957.png)
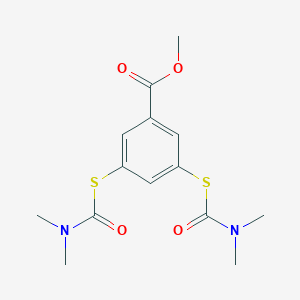
![8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,5,6,7-tetrahydro-2H-[1,4]oxazino[2,3,4-ij]quinoline](/img/structure/B8613975.png)
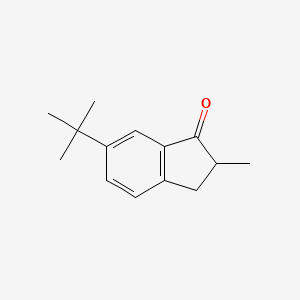
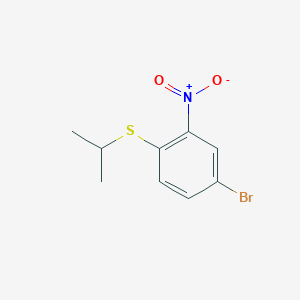
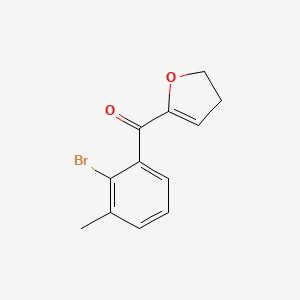
![1-Phenyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B8614003.png)
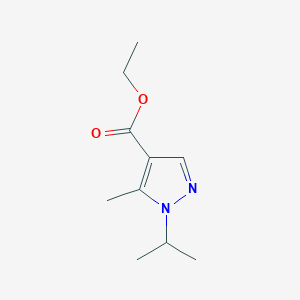

![2-[(2,6-Dichloropyridin-3-yl)oxy]propanoyl chloride](/img/structure/B8614025.png)
